3-Amino-3-(3-bromo-4-fluorophenyl)-2,2-difluoropropan-1-OL is a complex organic compound notable for its unique structure, which includes an amino group, a bromo substituent, and two fluorine atoms. Its molecular formula is , and it has a molecular weight of 284.07 g/mol. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in drug development and biological research .
The compound's structure allows it to participate in various
The chemical reactivity of 3-Amino-3-(3-bromo-4-fluorophenyl)-2,2-difluoropropan-1-OL is influenced by its functional groups. Key reactions include:
These reactions are crucial for its application in organic synthesis and medicinal chemistry.
Research indicates that 3-Amino-3-(3-bromo-4-fluorophenyl)-2,2-difluoropropan-1-OL exhibits notable biological activity. It has been studied for its potential as:
These biological activities highlight the compound's relevance in pharmaceutical research and development.
Several synthesis methods have been proposed for 3-Amino-3-(3-bromo-4-fluorophenyl)-2,2-difluoropropan-1-OL:
The specific conditions (temperature, reaction time) can vary based on desired yields and purity levels .
The applications of 3-Amino-3-(3-bromo-4-fluorophenyl)-2,2-difluoropropan-1-OL span several fields:
Studies on the interactions of 3-Amino-3-(3-bromo-4-fluorophenyl)-2,2-difluoropropan-1-OL with biological molecules have shown:
These interaction studies are essential for understanding the compound's mechanism of action and therapeutic potential.
Several compounds share structural similarities with 3-Amino-3-(3-bromo-4-fluorophenyl)-2,2-difluoropropan-1-OL. Here are a few notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Amino-3-(4-bromo-3-fluorophenyl)propanenitrile | Contains a nitrile group instead of alcohol | Potentially different reactivity due to nitrile |
| (S)-3-amino-3-(4-bromo-3-fluorophenyl)-2,2-difluoropropanoic acid | Contains a carboxylic acid group | Different biological activity profile due to acidic nature |
| 3-(3-Bromo-4-fluorophenyl)-1,1-difluoropropan-2-amine | Lacks hydroxyl group | Different pharmacological properties due to amine functionality |
What sets 3-Amino-3-(3-bromo-4-fluorophenyl)-2,2-difluoropropan-1-OL apart from these similar compounds is its specific combination of amino, bromo, and difluoro substituents. This unique structural arrangement confers distinct chemical reactivity and biological properties that make it particularly valuable in targeted research and therapeutic applications .